molecular formula C23H22ClFN2O2S B2873207 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride CAS No. 2034293-60-0

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride

Cat. No.: B2873207
CAS No.: 2034293-60-0
M. Wt: 444.95
InChI Key: ZYTFHVYWBCFAJD-UHFFFAOYSA-N
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Description

The compound known as (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride is a complex organic molecule with potential applications in various scientific fields. This intricate structure is composed of multiple functional groups, including a thienopyridine ring, an azetidine ring, a fluorophenoxy group, and a methanone hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride typically involves several key steps:

  • Formation of the thienopyridine ring via a multi-step organic reaction, often starting from commercially available precursors.

  • Introduction of the azetidine ring through a cyclization reaction.

  • Attachment of the fluorophenoxy group via a nucleophilic substitution reaction.

  • Final coupling of the methanone hydrochloride moiety, often involving a condensation reaction with a suitable reagent.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Common methods include:

  • Continuous flow synthesis to manage reaction kinetics and heat transfer efficiently.

  • Use of catalysts to enhance reaction rates and selectivity.

  • Implementation of purification techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Transformation of specific functional groups to higher oxidation states, often using oxidizing agents like peroxides or metal oxides.

  • Reduction: Conversion of certain groups to lower oxidation states, typically employing reducing agents such as hydrides or hydrogen gas.

  • Substitution: Replacement of atoms or groups within the molecule, frequently involving nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.

  • Nucleophiles: Sodium ethoxide, ammonia.

  • Electrophiles: Halogenating agents, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance:

  • Oxidation of the thienopyridine ring could yield sulfoxides or sulfones.

  • Reduction of the azetidine ring might lead to secondary amines.

  • Substitution reactions with the fluorophenoxy group can produce various aryl derivatives.

Chemistry

  • As an intermediate in the synthesis of more complex organic molecules.

  • Study of its reactivity and stability under different conditions.

Biology

  • Potential as a ligand in biochemical assays or drug discovery.

  • Examination of its interaction with biological macromolecules like proteins or nucleic acids.

Medicine

  • Investigation of its pharmacological properties for potential therapeutic uses.

  • Development of analogs with enhanced activity and reduced side effects.

Industry

  • Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.

  • Application in material science for developing new polymers or composites.

Mechanism of Action

The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride exerts its effects involves its interaction with molecular targets. These targets might include enzymes, receptors, or ion channels. The specific pathways involved can vary based on its application:

  • Enzymatic Inhibition: Binding to active sites of enzymes, blocking their activity.

  • Receptor Modulation: Interacting with cell surface receptors to alter signal transduction.

  • Ion Channel Blockade: Inhibiting the flow of ions across cell membranes, affecting cellular excitability.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to other compounds with similar structures, this molecule stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

  • Other thienopyridine derivatives.

  • Azetidine-containing molecules.

  • Fluorophenoxy-substituted compounds.

Similar Compounds

  • Thienopyridine analogs used in anticoagulant therapy (e.g., clopidogrel).

  • Azetidine derivatives explored as potential anti-cancer agents.

  • Fluorophenoxy compounds investigated for their anti-inflammatory properties.

This overview provides a comprehensive look into the compound's synthesis, chemical behavior, applications, and uniqueness within its chemical class. How was that? Does it align with what you were looking for?

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S.ClH/c24-18-4-6-20(7-5-18)28-21-3-1-2-16(12-21)23(27)26-14-19(15-26)25-10-8-22-17(13-25)9-11-29-22;/h1-7,9,11-12,19H,8,10,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTFHVYWBCFAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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